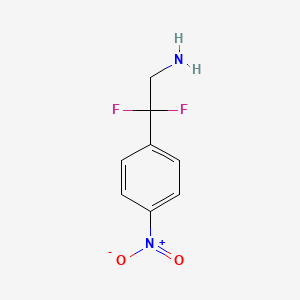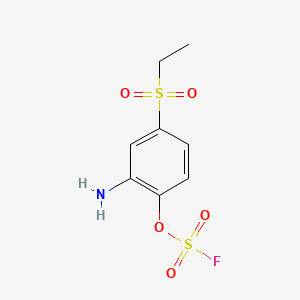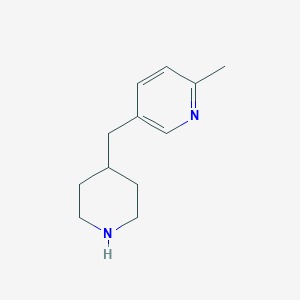
2-Methyl-5-(piperidin-4-ylmethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(piperidin-4-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a piperidin-4-ylmethyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperidin-4-ylmethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-methylpyridine, followed by coupling with piperidine derivatives. The reaction conditions typically involve the use of a catalyst and controlled temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions, which are efficient and cost-effective. These reactions involve the use of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. The process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and short reaction times .
化学反应分析
Types of Reactions
2-Methyl-5-(piperidin-4-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and piperidines, depending on the specific reagents and conditions used .
科学研究应用
2-Methyl-5-(piperidin-4-ylmethyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-5-(piperidin-4-ylmethyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms that lead to various biological effects .
相似化合物的比较
Similar Compounds
2-Methyl-5-ethylpyridine: Similar structure but with an ethyl group instead of a piperidin-4-ylmethyl group.
2-Methyl-5-vinylpyridine: Contains a vinyl group at the 5-position.
Piperidine derivatives: Various substituted piperidines with different functional groups.
Uniqueness
2-Methyl-5-(piperidin-4-ylmethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
2-methyl-5-(piperidin-4-ylmethyl)pyridine |
InChI |
InChI=1S/C12H18N2/c1-10-2-3-12(9-14-10)8-11-4-6-13-7-5-11/h2-3,9,11,13H,4-8H2,1H3 |
InChI 键 |
RHHKRRNYGJDSKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)CC2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid](/img/structure/B13524826.png)

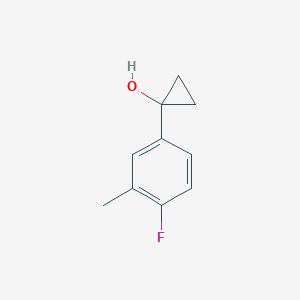
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)
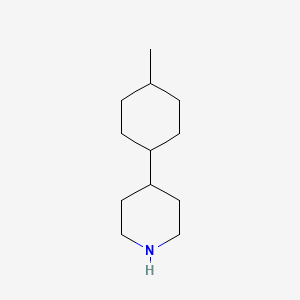
-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)


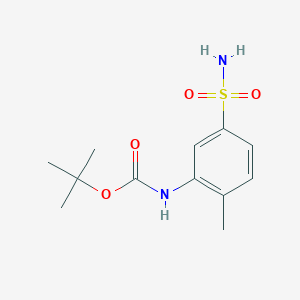


![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
